molecular formula C6H9N3O2 B021188 methyl 3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 106535-19-7

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No. B021188
M. Wt: 155.15 g/mol
InChI Key: PVTDBXDIDCTVFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate and related compounds involves several steps, including condensation, chlorination, and esterification reactions. For instance, one synthesis route starts from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl)propanoic acid. The structure of these compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction analysis (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure of these triazole derivatives is characterized by X-ray diffraction, revealing details about their crystal packing, bond lengths, and angles. Such analyses provide insights into the spatial arrangement and stereochemistry of these compounds. An example is the detailed molecular geometry analysis performed through DFT calculations, which matches well with experimental X-ray data, highlighting the compound's stable conformation and electronic properties (H. Tanak et al., 2010).

Scientific Research Applications

  • Medicinal Applications :

    • 1,2,4-Triazole derivatives exhibit significant antibacterial and antifungal properties (Gotsulya, 2016).
    • Some synthesized compounds containing the 1,2,4-triazole moiety have demonstrated antimicrobial and anti-inflammatory activity against various bacteria (Gadegoni & Manda, 2013).
    • Novel triazole derivatives showed higher antifungal activities against nearly all tested fungi, except for A. fum. and T. rub (Yu et al., 2013).
  • Materials Science and Chemistry :

    • The thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles suggest potential uses as propellants and explosives for rocket fuels (Rao et al., 2016).
    • Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed to have a stable structure, making it relevant for structural chemistry applications (Shuang-hu, 2014).
    • Certain triazole compounds exhibit greater nonlinear optical properties than urea, indicating potential applications in optoelectronics (Tanak et al., 2010).
  • Pharmacological and Biological Research :

    • Some of these compounds are being explored for their analgesic activities due to their structural features (Shundalau et al., 2019).
    • They have also shown promise in biological assays against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium (Almeida et al., 2022).

Future Directions

The future directions for research on “methyl 3-(1H-1,2,4-triazol-1-yl)propanoate” could include further exploration of its biological activities, development of more efficient synthesis methods, and investigation of its potential applications in various fields .

properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDBXDIDCTVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544039
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

CAS RN

106535-19-7
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kodolitsch, F Gobec, C Slugovc - European Journal of …, 2020 - Wiley Online Library
This work demonstrates the scope and limitations of the aza‐Michael addition of imidazoles and related heterocycles with electron deficient olefins under solvent‐ and catalyst‐free …

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